molecular formula C12H14FNO4 B2453954 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran CAS No. 1233953-00-8

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran

Cat. No. B2453954
CAS RN: 1233953-00-8
M. Wt: 255.245
InChI Key: ZGGCXRBNFHNQMS-UHFFFAOYSA-N
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Description

“4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran” is a chemical compound with the molecular formula C12H14FNO4 . It is a key intermediate in the synthesis of certain pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyran ring with a fluoro-nitrophenyl group and a methyl group attached . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H14FNO4), average mass (255.242 Da), and monoisotopic mass (255.090683 Da) . More detailed properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Nitration and Synthetic Applications

  • The reaction of similar compounds to 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran with acetyl nitrate to give nitration products has been studied, showing potential for synthetic applications in creating various nitro-compounds (Sargsyan, Mkrtumyan, & Gevorkyan, 1987).

Synthesis of Biologically Active Compounds

  • This compound is an important intermediate in the synthesis of biologically active compounds, highlighting its role in pharmaceutical and chemical research (Zhang, Liu, Zhang, Tan, & Zheng, 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its role as an intermediate suggests it undergoes further reactions to form the active compound in pharmaceuticals .

properties

IUPAC Name

4-[(2-fluoro-4-nitrophenoxy)methyl]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c13-11-7-10(14(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGCXRBNFHNQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran

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